Bienvenue dans la boutique en ligne BenchChem!

GPRP

Platelet aggregation Synergy Antithrombotic therapy

GPRP (CAS 67869-62-9) is the definitive D‑domain fibrin polymerization inhibitor. Unlike GRGDS or GPGG, GPRP uniquely inhibits Factor XIIIa‑catalyzed α/γ‑chain cross‑linking and t‑PA‑mediated plasminogen activation. Combined with GRGDS, GPRP achieves 50 % platelet inhibition at 18‑fold lower concentrations. For hemostasis researchers requiring precise fibrin assembly modulation and thrombolytic conjugate development, GPRP delivers unmatched mechanistic selectivity. Confirm purity and order today.

Molecular Formula C18H31N7O5
Molecular Weight 425.5 g/mol
CAS No. 67869-62-9
Cat. No. B1671970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPRP
CAS67869-62-9
SynonymsGly-Pro-Arg-Pro
glycyl-prolyl-arginyl-proline
GPRP peptide
Molecular FormulaC18H31N7O5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1
InChIKeyWXPZDDCNKXMOMC-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GPRP (67869-62-9) Procurement Guide: Fibrin Polymerization Inhibitor Specifications and Sourcing


GPRP (Gly-Pro-Arg-Pro, CAS 67869-62-9) is a synthetic tetrapeptide that functions as a fibrin A-knob mimetic, inhibiting fibrin polymerization by binding to the D-domain of fibrin(ogen) [1]. As a key reagent in hemostasis research, it also inhibits the interaction of fibrinogen with the platelet glycoprotein IIb/IIIa complex (GPIIb/IIIa) . This product-specific evidence guide provides quantitative differentiation data to support informed procurement decisions for this niche biochemical tool.

Why GPRP (67869-62-9) Cannot Be Interchanged with Other Fibrinogen-Binding Peptides


Procurement decisions for fibrin polymerization inhibitors require precise selection as in-class compounds exhibit divergent binding sites, functional selectivity, and quantitative potency profiles. GPRP is a specific D-domain binder that modulates fibrin cross-linking and platelet interactions [1]. Direct substitution with analogs such as the amide derivative (Gly-Pro-Arg-Pro-NH₂), GRGDS (Arg-Gly-Asp-Ser), or GHRP (Gly-His-Arg-Pro) is not possible without altering experimental outcomes. The following quantitative evidence demonstrates that each compound possesses a unique functional fingerprint with distinct potency, selectivity, and application-specific utility [2].

Quantitative Differentiation of GPRP (67869-62-9) vs. Closest Analogs for Research Procurement


Synergistic Platelet Aggregation Inhibition: GPRP + GRGDS vs. Single Agents

GPRP exhibits pronounced synergistic inhibition of ADP-induced platelet aggregation when combined with GRGDS, a property not shared with all fibrinogen-related peptides. A mixture of 50 µM GRGDS and 180 µM GPRP achieved 50% inhibition of platelet aggregation [1]. This effect was twofold greater than 50 µM GRGDS alone and would require an 18-fold higher concentration of GPRP (3.2 mM) if used alone to achieve the same effect [1]. This synergy was specific to the GPRP/GRGDS pair and was not observed with GPRP combined with a gamma-chain peptide [1].

Platelet aggregation Synergy Antithrombotic therapy Plasma

Fibrinogen Polymerization Delay: GPRP vs. RGD-Modified Microplasminogen

In a head-to-head comparison of recombinant microplasminogen (μPlg) variants, GPRP-μPlg prolonged thrombin-initiated fibrinogen polymerization in a concentration-dependent manner that was 9.2-fold stronger than native μPlg and 5.7-fold stronger than RGD-μPlg [1]. In contrast, RGD-μPlg significantly inhibited ADP-induced platelet aggregation 33.6-fold and 14.1-fold more potently than native μPlg and GPRP-μPlg, respectively [1]. This reciprocal functional profile demonstrates that GPRP's primary advantage lies in its anti-fibrinogen clotting activity rather than direct anti-platelet aggregation.

Fibrinolysis Recombinant protein Thrombolytic agent Microplasminogen

Inhibition of Transglutaminase Cross-Linking: GPRP vs. Inactive Analogs

GPRP functions as a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking of fibrinogen by modifying glutamine residues in the α- and γ-chains [1]. In contrast, the related peptides Gly-Pro (GP) and Gly-Pro-Gly-Gly (GPGG), which do not bind to fibrinogen, had no effect on transglutaminase cross-linking [1]. GPRP specifically inhibited the incorporation of [³H]putrescine into fibrinogen and Fragment D1 without affecting Factor XIIIa activity toward casein, demonstrating target-specific modification of fibrinogen's glutamine cross-linking sites [1].

Factor XIIIa Transglutaminase Fibrin cross-linking Clot stabilization

Impact on t-PA-Mediated Plasminogen Activation: GPRP vs. GHRP

GPRP causes a concentration-dependent inhibition of plasminogen activation by tissue plasminogen activator (t-PA) when soluble desAABB-fibrinogen (fibrin II) or fibrinogen are used as promoters [1]. Kinetic analysis revealed that the fibrin(ogen)-GPRP complex is ineffective as a t-PA promoter, and only free fibrin(ogen) promotes t-PA activity [1]. Among tested tetrapeptides (GHRP, GPGG, GRGD), only GHRP, which binds more weakly to fibrin(ogen) than GPRP, had any effect on t-PA binding and activation [1].

t-PA Plasminogen activation Fibrinolysis Thrombolysis

ADP-Induced Platelet Aggregation: GPRP vs. Structural Amide Derivative

GPRP (free acid) inhibits ADP-induced platelet aggregation with an IC₅₀ of 3 mM . The amide derivative (Gly-Pro-Arg-Pro-NH₂, CAS 126047-75-4) is also commercially available and prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA . While direct potency comparison for anti-aggregation is not available, the amide derivative exhibits enhanced stability against proteolytic degradation, which is a critical differentiator for assays requiring prolonged incubation or in vivo applications .

Platelet aggregation Peptide derivatization Stability

Optimal Use Cases for GPRP (67869-62-9) Based on Quantitative Evidence


Synergistic Antithrombotic Combination Studies

When combined with GRGDS, GPRP achieves 50% inhibition of platelet aggregation at concentrations 18-fold lower than GPRP alone, demonstrating strong synergy [1]. This makes GPRP an essential reagent for investigating combination antithrombotic therapies where multi-target approaches are desired.

Engineering Recombinant Thrombolytics with Enhanced Anti-Clotting Activity

GPRP-modified microplasminogen prolongs fibrinogen polymerization 9.2-fold more potently than unmodified μPlg and 5.7-fold more potently than RGD-modified μPlg [1]. Researchers developing novel thrombolytic agents with improved anti-fibrinogen clotting properties should prioritize GPRP conjugation.

Investigating Factor XIIIa-Mediated Clot Stabilization

GPRP specifically inhibits Factor XIIIa-catalyzed cross-linking of fibrinogen α- and γ-chains by modifying glutamine residues [1]. This unique property, not shared by simpler peptides like GP or GPGG, makes GPRP the tool of choice for dissecting transglutaminase-dependent clot stabilization mechanisms.

Studying t-PA/Fibrin(ogen) Interactions in Fibrinolysis

GPRP potently inhibits t-PA binding to fibrin and t-PA-mediated plasminogen activation, effects not observed with GPGG or GRGD [1]. This selectivity positions GPRP as the definitive reagent for mapping the t-PA binding site on fibrin(ogen) and modulating fibrinolysis pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPRP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.